1-(2-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(2-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 2-fluorobenzaldehyde, morpholine, and chromeno[2,3-c]pyrrole derivatives. The key steps may involve:
Condensation reactions: to form the chromeno[2,3-c]pyrrole core.
Nucleophilic substitution: to introduce the fluorophenyl group.
Amidation or amination: to attach the morpholinoethyl side chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Scalability: considerations to ensure the process is economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different substituents on the aromatic ring or side chains.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: may yield quinone derivatives.
Reduction: may produce dihydro analogs.
Substitution: may result in various substituted chromeno[2,3-c]pyrroles.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 1-(2-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects would depend on its specific biological target. Possible mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Disrupting cellular processes: Leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-(2-Bromophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-(2-Methylphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
1-(2-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The morpholinoethyl side chain may also contribute to its distinct properties compared to other similar compounds.
Biological Activity
1-(2-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Synthesis
The compound features a chromeno-pyrrole structure with specific substitutions that may influence its biological activity. The synthesis of such compounds often involves multicomponent reactions and can yield derivatives with varied pharmacological profiles. For example, a study detailed an efficient synthetic procedure for libraries of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using a multicomponent process, achieving high yields and purities through crystallization methods .
Anti-inflammatory Activity
Research has indicated that derivatives of chromeno[2,3-c]pyrrole-3,9-diones exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs). For instance, compounds derived from this class demonstrated a notable reduction in PBMC proliferation in response to stimuli such as anti-CD3 antibodies .
Table 1: Anti-inflammatory Effects of Chromeno[2,3-c]pyrrole Derivatives
Compound | Cytokine Inhibition (%) | PBMC Proliferation Inhibition (%) |
---|---|---|
Compound A | 75% (IL-6) | 85% at 100 µg/mL |
Compound B | 65% (TNF-α) | 77% at 50 µg/mL |
Compound C | 80% (IL-6) | 39% at 10 µg/mL |
Anticancer Activity
The anticancer potential of this compound class has also been explored. Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that specific pyrrole derivatives demonstrated higher efficacy against breast cancer cells (MCF-7) compared to standard chemotherapeutics like doxorubicin .
Table 2: Anticancer Activity Against Different Cell Lines
Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin |
---|---|---|---|
Compound A | HepG-2 | 12 | More effective |
Compound B | MCF-7 | 8 | Comparable |
Compound C | A549 | 15 | Less effective |
The biological activity of these compounds is often attributed to their ability to interact with specific biological targets. For instance, some studies suggest that the chromeno-pyrrole scaffold can act as an inhibitor of various enzymes involved in inflammatory pathways or as modulators of cell signaling pathways related to cancer progression .
Case Studies
- Case Study on Anti-inflammatory Properties : A recent study evaluated the effects of several chromeno[2,3-c]pyrrole derivatives on cytokine production in PBMCs. The results indicated that these compounds significantly reduced the secretion of pro-inflammatory cytokines in a dose-dependent manner.
- Case Study on Anticancer Efficacy : Another investigation focused on the antiproliferative effects of these compounds against multiple cancer cell lines. The findings revealed that certain derivatives could effectively inhibit cell growth at lower concentrations than traditional chemotherapeutics.
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4/c24-17-7-3-1-5-15(17)20-19-21(27)16-6-2-4-8-18(16)30-22(19)23(28)26(20)10-9-25-11-13-29-14-12-25/h1-8,20H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZRQGBLNRQBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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